molecular formula C11H12O B6328825 3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97% CAS No. 635752-00-0

3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%

Cat. No. B6328825
CAS RN: 635752-00-0
M. Wt: 160.21 g/mol
InChI Key: LLFULTQAPOJNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97% (hereafter referred to as 3-DMPP-2-ol) is a synthetic compound that is used in a variety of scientific applications. 3-DMPP-2-ol is a versatile compound that can be used in a variety of laboratory experiments and scientific research. It has been used to synthesize a range of compounds, as well as for biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3-DMPP-2-ol is not fully understood. However, it is believed that 3-DMPP-2-ol acts as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids. In addition, 3-DMPP-2-ol is believed to act as an agonist of certain G-protein coupled receptors, such as the β-adrenergic receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMPP-2-ol are not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the metabolism of fatty acids. In addition, 3-DMPP-2-ol has been shown to act as an agonist of certain G-protein coupled receptors, such as the β-adrenergic receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 3-DMPP-2-ol in laboratory experiments include its relatively low cost and its versatility. 3-DMPP-2-ol can be used to synthesize a range of compounds, as well as for biochemical and physiological studies. However, there are some limitations to using 3-DMPP-2-ol in laboratory experiments. For example, the mechanism of action of 3-DMPP-2-ol is not fully understood, and it is unclear how 3-DMPP-2-ol affects the activity of enzymes and G-protein coupled receptors.

Future Directions

The potential future directions for 3-DMPP-2-ol include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into the synthesis of 3-DMPP-2-ol could lead to the development of new and more efficient synthesis methods. Furthermore, further research into the use of 3-DMPP-2-ol in the synthesis of polymers could lead to the development of new and improved polymers. Finally, further research into the potential therapeutic applications of 3-DMPP-2-ol could lead to the development of new and improved treatments for a variety of diseases.

Scientific Research Applications

3-DMPP-2-ol has been used in a variety of scientific research applications. It has been used to synthesize a range of compounds, such as 3-methyl-2-phenyl-propanoic acid and 3-(3,5-dimethyl-phenyl)-propanoic acid. It has also been used in biochemical and physiological studies, such as the study of the effects of 3-DMPP-2-ol on the activity of enzymes. In addition, 3-DMPP-2-ol has been used in the synthesis of polymers, such as polystyrene.

properties

IUPAC Name

3-(3,5-dimethylphenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFULTQAPOJNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C#CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-iodo-3,5-dimethylbenzene (5.00 g), copper(I) iodide (82.1 mg), triphenylphosphine (283 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (446 mg), propargyl alcohol (1.40 ml), diisopropylethylamine (15.0 ml) and tetrahydrofuran (100 ml) was stirred at room temperature for 10 hr. The reaction mixture was added to brine, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=98:2-90:10) to give the object product (2.39 g) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
82.1 mg
Type
catalyst
Reaction Step One
Quantity
446 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.